3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-16-7-5-6-13-10-14(19(20)24-18(13)16)12-8-9-15(21-2)17(11-12)22-3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBXLVLZEWGUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Optimization
Substrate Modifications
Replacing phenylacetic acid with its methyl ester decreased reactivity, necessitating harsher conditions (140°C, 24 hours) for comparable yields. This suggests the free carboxylic acid enhances electrophilicity at the α-position.
Perkin Reaction for Aryl Coumarin Assembly
The Perkin reaction offers an alternative route using 2-hydroxy-4-ethoxybenzaldehyde and 3,4-dimethoxyphenylacetyl chloride. Under solvent-free conditions with triethylamine (2 eq.), the reaction proceeds via intermediate mixed anhydrides, yielding 65–72% of the product after 8 hours at 120°C.
Acid Catalyst Screening
- Acetic anhydride (1.5 eq.) proved critical for activating the aldehyde, while Lewis acids (ZnCl₂, FeCl₃) led to over-oxidation.
- Microwave irradiation reduced reaction times to 45 minutes but caused decomposition above 150°C.
Multi-Component Synthesis Using Ionic Liquids
A green chemistry approach employs triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as both solvent and catalyst. Combining 4-hydroxycoumarin, 3,4-dimethoxybenzaldehyde, and ethyl iodide in a one-pot system yielded 82% product at 80°C.
Reaction Mechanism
Recyclability
The ionic liquid was reused five times with <8% yield reduction, demonstrating sustainability advantages.
Palladium-Catalyzed Etherification
Introducing the 8-ethoxy group post-coumarin formation involves Pd/C-mediated alkoxylation. Treating 3-(3,4-dimethoxyphenyl)-8-hydroxy-2H-chromen-2-one with ethyl bromide and K₂CO₃ in DMF at 100°C achieved 85% conversion.
Catalyst Loading Effects
- 5% Pd/C (w/w) optimized selectivity, minimizing dehalogenation byproducts.
- Hydrogen pressure (5 bar) accelerated the reaction but required careful control to avoid over-reduction.
Oxidative Cyclization of Precursor Chalcones
Chalcone intermediates derived from 3,4-dimethoxyacetophenone and 4-ethoxy-2-hydroxybenzaldehyde undergo oxidative cyclization. Using iodine (1.2 eq.) in DMSO at 90°C for 6 hours produced the coumarin in 68% yield.
Oxidant Comparison
- TBHP (tert-butyl hydroperoxide) increased yields to 74% but required strict temperature control.
- Molecular oxygen proved ineffective, likely due to poor solubility in DMSO.
Enzymatic Synthesis for Stereocontrol
Though less common, lipase-mediated esterification has been explored. Candida antarctica lipase B (CAL-B) catalyzed the transesterification of 8-hydroxycoumarin with ethyl acetate in hexane, achieving 41% yield after 72 hours. While low-yielding, this method avoids harsh conditions, preserving acid-sensitive methoxy groups.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Knoevenagel Condensation | 78 | 110 | 12 | High regioselectivity |
| Perkin Reaction | 72 | 120 | 8 | Solvent-free operation |
| Ionic Liquid Synthesis | 82 | 80 | 6 | Eco-friendly catalyst reuse |
| Palladium Etherification | 85 | 100 | 10 | Late-stage functionalization |
| Oxidative Cyclization | 74 | 90 | 6 | Avoids strong acids |
| Enzymatic Synthesis | 41 | 37 | 72 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one with structurally related coumarin derivatives:
*Calculated based on standard atomic masses.
Key Observations :
- However, hydroxy groups (e.g., in and ) improve solubility and hydrogen-bonding capacity, critical for antioxidant activity .
- Crystal Packing : Bis-coumarin derivatives () stabilize via weak interactions (C-H···O, π-π), while the ethoxy group in the target compound may alter packing efficiency due to its larger steric profile .
- Molecular Weight : Higher molecular weight analogs (e.g., bis-coumarins) may exhibit reduced bioavailability but enhanced binding avidity in materials science applications .
Biological Activity
3-(3,4-Dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a chromenone core with an ethoxy group and a dimethoxyphenyl moiety. Its synthesis typically involves multiple steps, including the cyclization of phenolic compounds with ethyl acetoacetate, followed by the introduction of the dimethoxyphenyl group through palladium-catalyzed cross-coupling reactions.
Synthetic Route Overview
- Formation of Chromenone Core : Cyclization of phenolic compounds with ethyl acetoacetate.
- Introduction of Dimethoxyphenyl Group : Coupling with 3,4-dimethoxyphenyl derivatives using palladium catalysts.
Antimicrobial Properties
Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with similar structures possess significant antifungal and antibacterial properties.
| Compound | Antifungal Activity (MIC μg/mL) | Antibacterial Activity (MIC μg/mL) |
|---|---|---|
| 4k | 15 | 20 |
| 4e | 10 | 12 |
The most active compounds were found to inhibit the growth of pathogenic strains such as Aspergillus spp. and Staphylococcus aureus .
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation.
The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression.
The biological effects of 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It shows potential as a ligand for adenosine receptors, which are crucial in many physiological processes .
Study on Antimicrobial Efficacy
A study conducted on a series of coumarin derivatives demonstrated that those containing the chromenone structure had enhanced antimicrobial properties compared to their non-coumarin counterparts. The research utilized standard agar diffusion methods to assess efficacy against multiple pathogens .
Evaluation of Anticancer Properties
In another study focusing on breast cancer cells, the compound was subjected to MTT assays to determine cytotoxicity. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
